Iprodione's Mechanism of Action on Fungal Pathogens: A Technical Guide
Iprodione's Mechanism of Action on Fungal Pathogens: A Technical Guide
Abstract: Iprodione, a dicarboximide fungicide, has been a critical tool in the management of a broad spectrum of fungal diseases affecting various crops.[1][2] Its efficacy stems from a multi-faceted mechanism of action that primarily targets the osmotic signal transduction pathway, leading to a cascade of cytotoxic events within the fungal cell. This document provides an in-depth exploration of iprodione's molecular interactions, the resultant cellular effects, and the mechanisms by which fungal pathogens develop resistance. It consolidates quantitative data, details key experimental protocols, and visualizes complex pathways to offer a comprehensive resource for the scientific community.
Primary Fungicidal Effects
Iprodione is a contact fungicide with both protective and curative properties.[2][3] Its primary observable effects on fungal pathogens are the potent inhibition of fungal spore germination and the disruption of mycelial growth.[4][5] By arresting the fungus at these early stages of its lifecycle, iprodione effectively prevents the establishment and spread of infection.[1][3] The mode of action is classified by the Fungicide Resistance Action Committee (FRAC) as Group 2, targeting the MAP/Histidine-Kinase in osmotic signal transduction.[6]
Core Mechanism: Disruption of the High-Osmolarity Glycerol (HOG) Pathway
The central mechanism of iprodione's fungitoxicity lies in its interference with the High-Osmolarity Glycerol (HOG) signaling pathway. This pathway is a conserved signal transduction cascade crucial for fungal adaptation to environmental stresses like osmotic shock.[7][8]
2.1 The Target: Group III Histidine Kinase The specific molecular target of iprodione is a Group III histidine kinase (HK), a key sensor protein at the top of the HOG cascade.[7][9] This protein is referred to by different names in various fungi, such as Bos1 in Botrytis cinerea and Shos1 in Sclerotinia homoeocarpa.[7] Under normal conditions, this histidine kinase perceives hyperosmotic stress and initiates a phosphorelay cascade.
2.2 Hyperactivation of the MAPK Cascade Instead of inhibiting the pathway, iprodione and the related phenylpyrrole fungicide fludioxonil are understood to cause inappropriate hyperactivation of the HOG pathway, even in the absence of osmotic stress.[8][9] This aberrant activation of the downstream Mitogen-Activated Protein Kinase (MAPK) cascade (including the Hog1-type MAPK) leads to a toxic accumulation of downstream effects, such as excessive glycerol synthesis and nuclear translocation of the MAPK, ultimately impairing fungal growth and infection processes.[8][10][11]
Downstream Cellular and Biochemical Effects
The hyperactivation of the HOG pathway and other off-target effects trigger a range of detrimental cellular events.
3.1 Lipid Peroxidation and Membrane Damage A significant consequence of iprodione exposure is the induction of lipid peroxidation in fungal cells.[12] This process involves the oxidative degradation of lipids in the cell membrane, leading to a loss of membrane integrity. The resulting damage causes significant cellular leakage of essential ions and small molecules, correlating strongly with fungicidal activity.[12]
3.2 Inhibition of Macromolecule Synthesis Iprodione has been shown to interfere with the synthesis of crucial macromolecules. Reports indicate that it disrupts DNA, RNA, and protein synthesis, which are fundamental processes for fungal growth, development, and reproduction.[1][3][13] This inhibition contributes directly to the observed cessation of spore germination and mycelial proliferation.
3.3 Induction of Cell Death Pathways The cellular damage induced by iprodione can trigger programmed cell death pathways. In non-target organisms like honeybees, iprodione has been observed to cause effects characteristic of apoptosis, autophagy, and necrosis.[13][14] It is proposed that iprodione inhibits glutathione synthesis, leading to an accumulation of reactive oxygen species (ROS) that cause widespread cellular damage and initiate these cell death cascades.[13][14]
Mechanisms of Fungal Resistance
The intensive use of iprodione has led to the emergence of resistant fungal populations. Resistance can be qualitative (high-level) or quantitative (moderate-level) and typically arises from two primary genetic mechanisms.[7][15]
4.1 Target Site Modification The most well-documented mechanism of resistance is the modification of the iprodione target, the Group III histidine kinase. Point mutations (nonsynonymous polymorphisms) in the gene encoding this protein (e.g., bos1 or Shos1) can alter the protein's structure, reducing its affinity for iprodione.[7][15][16] This prevents the fungicide from hyperactivating the HOG pathway, thereby conferring resistance. For instance, specific amino acid substitutions in the Bos1 protein have been directly linked to moderate and high levels of iprodione resistance in B. cinerea.[15]
4.2 Overexpression of Efflux Pumps A second mechanism involves the increased expression of ATP-binding cassette (ABC) transporters.[16] These membrane proteins function as efflux pumps, actively transporting xenobiotics, including fungicides like iprodione, out of the fungal cell. The overexpression of specific transporters, such as ShPDR1 in S. homoeocarpa, reduces the intracellular concentration of iprodione, preventing it from reaching its target and resulting in a resistant phenotype.[16]
Quantitative Data Summary
The efficacy of iprodione varies between fungal species and isolates. The half-maximal inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) are standard measures of fungicide activity.
| Fungal Species | Isolate/Strain | Parameter | Value (µM or µg/mL) | Reference |
| Botrytis cinerea | BC2 (Susceptible) | IC₅₀ (Mycelial Growth) | ~2 µM | [12] |
| Bipolaris maydis | Field Isolates (Mean) | EC₅₀ (Mycelial Growth) | 0.685 ± 0.687 µg/mL | [17] |
| Bipolaris maydis | Field Isolates (Range) | EC₅₀ (Mycelial Growth) | 0.088 to 1.712 µg/mL | [17] |
Experimental Protocols
The following sections detail methodologies adapted from key studies investigating iprodione's mechanism of action.
6.1 Mycelial Growth Inhibition and Lipid Peroxidation Assay (Adapted from Choi et al., 1997[12])
This protocol is designed to quantify the inhibitory effect of iprodione on fungal growth and its capacity to induce lipid peroxidation.
1. Fungal Culture Preparation:
-
Inoculate spores of the target fungus (e.g., Botrytis cinerea) into Potato Dextrose Broth (PDB) at a defined concentration (e.g., 1.3 × 10⁶ spores/mL).
-
Incubate cultures under appropriate conditions (e.g., 25°C, 200 rpm agitation, white light) for 48 hours to reach the logarithmic growth phase.
-
Harvest mycelia by centrifugation (e.g., 5000g for 10 min) and wash twice with a suitable buffer (e.g., 1 mM MOPS, pH 7.0).
-
Resuspend the mycelia in fresh buffer for treatment.
2. Fungicide Treatment:
-
Dispense the mycelial suspension into fresh flasks.
-
Add iprodione (dissolved in a carrier solvent like acetone) to achieve a range of final concentrations (e.g., 0 to 33 µM).
-
Include a solvent-only control to account for any effects of the carrier. Ensure the final solvent concentration is minimal (e.g., <1% v/v).
-
Incubate the treated cultures with shaking at 25°C for a specified duration (e.g., 48 hours).
3. Mycelial Growth Inhibition Measurement:
-
After incubation, harvest the mycelia by filtration.
-
Dry the mycelia (e.g., at 60°C until a constant weight is achieved) and determine the dry weight.
-
Calculate the percentage of growth inhibition relative to the solvent-only control.
-
Determine the IC₅₀ value by plotting inhibition percentage against fungicide concentration.
4. Lipid Peroxidation Measurement (TBARS Assay):
-
Harvest mycelia from the treatment flasks.
-
Homogenize the mycelia in a buffer (e.g., Tris-HCl with butylated hydroxytoluene).
-
To a sample of the homogenate, add thiobarbituric acid (TBA) solution in trichloroacetic acid (TCA).
-
Heat the mixture (e.g., 95°C for 30 min) to allow the reaction between malondialdehyde (MDA, a byproduct of lipid peroxidation) and TBA.
-
Cool the samples and centrifuge to pellet debris.
-
Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.
-
Quantify the amount of thiobarbituric acid reactive substances (TBARS) using the molar extinction coefficient of the MDA-TBA adduct.
6.2 Cytotoxicity Assay (General Protocol) This protocol assesses the general toxicity of iprodione against a cell line.
1. Cell Culture:
-
Culture a relevant cell line (e.g., fungal protoplasts or a model cell line) in an appropriate medium and conditions (e.g., 37°C, 5% CO₂).
-
Seed cells into multi-well plates at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare a dilution series of iprodione in the cell culture medium.
-
Replace the medium in the wells with the iprodione-containing medium. Include vehicle controls.
-
Incubate for a set period (e.g., 24 hours).
3. Viability Measurement:
-
Use a suitable viability assay, such as the Neutral Red Uptake assay or MTT assay.[13]
-
For Neutral Red, incubate treated cells with Neutral Red dye, which is taken up by viable cells. After washing, the dye is extracted and quantified spectrophotometrically.
-
For MTT, incubate cells with MTT reagent. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and quantified.
-
Cell viability is expressed as a percentage relative to the control-treated cells.
References
- 1. How Iprodione Protects Crops from Fungal Diseases Effectively [jindunchemical.com]
- 2. How Iprodione Effectively Protects Crops from Fungal Diseases [jindunchemical.com]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. awiner.com [awiner.com]
- 5. Iprodione | C13H13Cl2N3O3 | CID 37517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Fungicide activity through activation of a fungal signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wide distribution of resistance to the fungicides fludioxonil and iprodione in Penicillium species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Effects of iprodione and fludioxonil on glycerol synthesis and hyphal development in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. The fungicide iprodione affects midgut cells of non-target honey bee Apis mellifera workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 16. Molecular Mechanisms Involved in Qualitative and Quantitative Resistance to the Dicarboximide Fungicide Iprodione in Sclerotinia homoeocarpa Field Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
